molecular formula C11H16F3N3O B11728576 {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine

Cat. No.: B11728576
M. Wt: 263.26 g/mol
InChI Key: UTRWTRYYFAHWHR-UHFFFAOYSA-N
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Description

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyrazole ring and an oxolane (tetrahydrofuran) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the pyrazole ring formation, followed by the introduction of the trifluoromethyl group and the oxolane moiety. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of catalysts and advanced purification methods, such as chromatography, can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in THF or sodium borohydride in ethanol.

    Substitution: Sodium azide in DMSO or potassium cyanide in water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amine: Lacks the oxolane moiety, which may affect its solubility and reactivity.

    {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)amine]: Similar structure but with different substitution patterns, leading to variations in chemical properties.

Uniqueness

The presence of both the trifluoromethyl group and the oxolane moiety in {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine makes it unique compared to other similar compounds

Properties

Molecular Formula

C11H16F3N3O

Molecular Weight

263.26 g/mol

IUPAC Name

N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C11H16F3N3O/c1-17-10(11(12,13)14)8(6-16-17)5-15-7-9-3-2-4-18-9/h6,9,15H,2-5,7H2,1H3

InChI Key

UTRWTRYYFAHWHR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CNCC2CCCO2)C(F)(F)F

Origin of Product

United States

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